N-(6-甲氧基嘧啶-4-基)烟酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

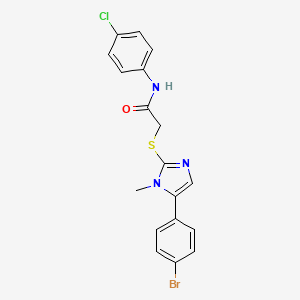

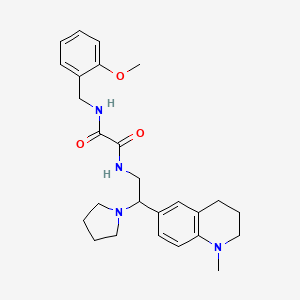

N-(6-methoxypyrimidin-4-yl)nicotinamide is a derivative of Nicotinamide, which is a form of vitamin B3 found in food and used as a dietary supplement and medication . It is used orally to prevent and treat pellagra (niacin deficiency) . Nicotinamide is an ingredient found in a variety of cosmetic products .

Synthesis Analysis

The synthesis methods of N-(6-methoxypyrimidin-4-yl)nicotinamide mainly include two categories: chemical synthesis and biosynthesis . With the development of biocatalyst engineering and synthetic biology strategies, bio-preparation has proven to be efficient, economical, and sustainable methods .Chemical Reactions Analysis

N-(6-methoxypyrimidin-4-yl)nicotinamide is involved in the biosynthesis of NAD+ . It plays a role in the salvage synthesis pathway, which is key to maintaining NAD+ levels in cells .科学研究应用

Metal Complexes and Coordination Chemistry

The compound’s pyridine-based structure makes it an excellent ligand for metal coordination complexes. Researchers have explored its ability to form stable complexes with transition metals such as zinc, iron, and copper. These complexes find applications in catalysis, molecular recognition, and drug delivery systems .

Supramolecular Chemistry and Anion Recognition

Tridentate pincer ligands, like N-(6-methoxypyrimidin-4-yl)nicotinamide, can act as anion receptors. Their defined positive charge region allows them to interact with anions through hydrogen bonding. Understanding their binding affinity for specific anions is crucial for designing molecular sensors and selective ion transporters .

Materials Science and Crystal Engineering

The crystal structure of N-(6-methoxypyrimidin-4-yl)nicotinamide provides insights into its packing arrangement. Hirshfeld surface analysis indicates significant OH/HO contacts resulting from intermolecular interactions. Researchers explore these interactions to design new materials, including coordination polymers and supramolecular assemblies .

Spectroscopic Studies

The compound’s vibrational spectra (e.g., IR spectra) offer valuable information about its functional groups. Peaks corresponding to NH groups, C=N bonds, and other moieties provide insights into its molecular structure and behavior in different environments .

Computational Chemistry and Energy Calculations

Researchers employ computational methods (such as DFT calculations) to understand the compound’s stability, electronic properties, and intermolecular forces. Energy profile diagrams reveal the balance between electrostatic and dispersion forces in the crystal lattice .

作用机制

未来方向

There is an emerging interest in assessing N-(6-methoxypyrimidin-4-yl)nicotinamide as a potential therapeutic target . Future research on technical approaches to further enhance its synthesis and strengthen clinical studies are prospected . The prospection of N-(6-methoxypyrimidin-4-yl)nicotinamide to find potential food sources and their dietary contribution in increasing NAD+ levels are still an unexplored field of research .

属性

IUPAC Name |

N-(6-methoxypyrimidin-4-yl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O2/c1-17-10-5-9(13-7-14-10)15-11(16)8-3-2-4-12-6-8/h2-7H,1H3,(H,13,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNSHISGAHAETQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=NC(=C1)NC(=O)C2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-methoxypyrimidin-4-yl)nicotinamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Ethyl-2-(4-(methylthio)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2644651.png)

![2-[5-(Trifluoromethyl)tetrazol-2-yl]benzoic acid](/img/structure/B2644652.png)

![Ethyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2644653.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(4-hydroxy-3,4-dihydro-2H-1-benzopyran-8-yl)amino]acetamide](/img/structure/B2644654.png)

![2-(4-chlorophenoxy)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide](/img/structure/B2644658.png)

![2-{[(E)-(4-phenoxyphenyl)methylidene]amino}-5-phenyl-3-furonitrile](/img/structure/B2644661.png)

![2-Chloro-N-[1-(1-oxophthalazin-2-yl)propan-2-yl]acetamide](/img/structure/B2644664.png)

![2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2644669.png)

![5-benzyl-8-fluoro-3-(4-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2644670.png)